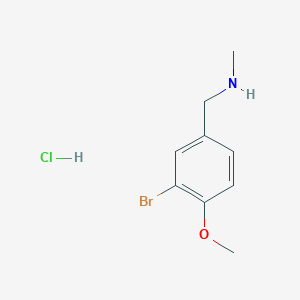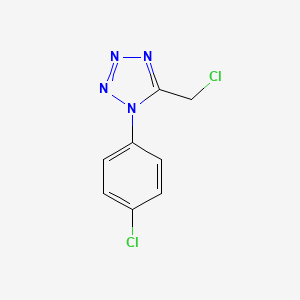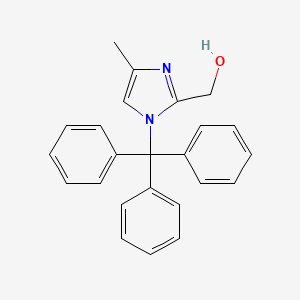
2-Chloro-4,5-dimethoxyaniline hydrochloride
Vue d'ensemble
Description
2-Chloro-4,5-dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H10ClNO2•HCl . It has a molecular weight of 224.08 . The compound appears as a solid and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 4-chloro-2,5-dimethoxyaniline, a related compound, has been described in a patent . The method involves taking 2,5-dimethoxyaniline as a raw material and using copper chloride as a reaction system catalyst. Oxygen is introduced into a 9N hydrochloric acid solution to react for 8 hours at 95 ℃ .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H10ClNO2•HCl . This indicates that the compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).Applications De Recherche Scientifique
Synthesis and Material Applications
2-Chloro-4,5-dimethoxyaniline hydrochloride serves as a starting point or intermediate in the synthesis of various compounds with potential applications in materials science. For example, it has been utilized in the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA), a novel, soluble, conducting polymer. PDMA exhibits efficient catalysis in proton-dependent reactions and shows promise in electrochemical applications due to its conductivity and the impact of different aqueous acids on its surface morphology and electrochemical properties (Storrier, Colbran, & Hibbert, 1994). Additionally, mechanochemical synthesis methods have been developed to create poly(2,5-dimethoxyaniline) hydrochloride nanostructures, which are utilized as cathode materials in hybrid supercapacitors, highlighting its potential in energy storage applications (Palaniappan, Gnanakan, Lee, & Manisankar, 2011).
Photophysical and Photochemical Studies
This compound derivatives have been explored for their photophysical and photochemical properties. Notably, novel derivatives like peripherally tetra-substituted metal-free, zinc(II), and lead(II) phthalocyanines synthesized from related compounds have demonstrated excellent solubility and photophysical properties, making them potential candidates for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).
Green Chemistry and Nanostructure Synthesis
The compound has also played a role in the development of green chemistry approaches, such as the synthesis of nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity. These advancements underscore the compound's relevance in fabricating materials for electrochemical capacitors and other energy-related applications (Jain et al., 2010).
Electrochemical Applications
Electrochemical synthesis techniques have been applied to generate poly(2,5-dimethoxyaniline) films with properties beneficial for electrochromic devices and sensors. The films exhibit reversible color changes and have been evaluated for their electrochromic properties, morphology, and stability in solution, indicating potential uses in flexible electronic devices (Pistoia & Rosati, 1994).
Safety and Hazards
Safety data sheets suggest that 2-Chloro-4,5-dimethoxyaniline hydrochloride should be handled with care. Personal protective equipment, including face protection, should be worn when handling the compound . It should be used only in well-ventilated areas to avoid inhalation . Contact with skin, eyes, and clothing should be avoided . In case of contact, the affected area should be washed with plenty of water .
Propriétés
IUPAC Name |
2-chloro-4,5-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHLUDGKCEVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)
![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)







![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)


